N-(3-isopropoxyphenyl)acetamide

Description

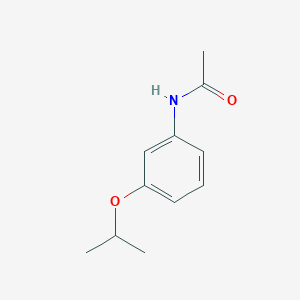

N-(3-Isopropoxyphenyl)acetamide is an acetamide derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the meta position of the phenyl ring. Its molecular formula is C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol). This compound is structurally notable for its bulky isopropoxy substituent, which enhances lipophilicity and may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(3-propan-2-yloxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)14-11-6-4-5-10(7-11)12-9(3)13/h4-8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSIWFBZZANZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isopropoxyphenyl)acetamide typically involves the reaction of 3-(propan-2-yloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-isopropoxyphenyl)acetamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Antagonistic Properties

Research has identified this compound as a potent antagonist for the NPBWR1 receptor, which is implicated in various physiological processes, including pain modulation and energy metabolism. The structure-activity relationship studies reveal that modifications to the compound can enhance its potency and selectivity against this receptor, making it a valuable candidate for further development in pain management therapies .

Analgesic Effects

Studies have shown that compounds related to this compound exhibit analgesic effects in animal models of inflammatory pain. For instance, intrathecal administration of related compounds has demonstrated significant analgesic activity, suggesting that these compounds could be developed into effective treatments for chronic pain conditions .

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the efficacy of this compound derivatives.

Modifications and Potency

In SAR studies, various analogs of this compound have been synthesized and tested for their biological activity. For example, alterations in the aromatic ring or the introduction of different substituents have led to compounds with improved binding affinity and selectivity for the target receptor . Table 1 summarizes some of these modifications and their corresponding potencies.

| Compound Structure | Modification | IC50 (μM) |

|---|---|---|

| 1a | Base Compound | 2.2 |

| 1j | Isopropyl Substitution | 0.27 |

| 6a | Methoxy Removal | 19.8 |

| 6c | Hydroxy Replacement | 1.9 |

Drug Discovery Implications

The insights gained from studying this compound contribute significantly to drug discovery efforts.

Polypharmacology

Recent advancements in chemical genomics have highlighted the importance of understanding polypharmacology—where a single compound interacts with multiple targets. This compound's potential to affect various pathways could lead to the development of multi-target drugs that are more effective in treating complex diseases like cancer and neurological disorders .

Machine Learning in Drug Development

Emerging computational techniques such as machine learning have been applied to analyze compound-protein interactions involving this compound derivatives. This approach not only streamlines the identification of novel bioactive compounds but also enhances our understanding of their mechanisms of action, potentially accelerating the drug development process .

Mechanism of Action

The mechanism of action of N-(3-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of N-(substituted phenyl)acetamides is heavily influenced by substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(3-isopropoxyphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and enzyme inhibitory properties, supported by relevant research findings and case studies.

This compound can be characterized by its molecular structure and chemical formula. The compound consists of an acetamide functional group attached to a 3-isopropoxyphenyl moiety, which may influence its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of acetamide derivatives. For instance, a study reported the synthesis of various acetamide derivatives and evaluated their antioxidant activity using assays such as ABTS radical scavenging and ROS production in macrophages. Among these derivatives, certain compounds exhibited significant antioxidant effects, indicating that modifications to the acetamide structure can enhance its bioactivity .

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound ID | ABTS Scavenging (%) | ROS Production (µM) | LD50 (ppm) |

|---|---|---|---|

| 40006 | 85 | 2.5 | 3.0443 |

| 40007 | 80 | 3.0 | 10.6444 |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. A study on similar acetamide derivatives demonstrated that certain compounds exhibited significant antibacterial activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like levofloxacin, suggesting that structural modifications can lead to enhanced antimicrobial properties .

Table 2: Antibacterial Activity of Acetamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Comparison with Levofloxacin |

|---|---|---|---|

| 2b | E. coli | 25 | Lower |

| 2i | S. aureus | 50 | Equal |

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. A study focusing on substituted acetamides evaluated their ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The findings indicated that specific structural modifications could enhance selectivity and potency against BChE .

Table 3: Enzyme Inhibition Data

| Compound ID | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | BChE | 150 |

| Compound B | AChE | 200 |

Case Study 1: Antioxidant Efficacy

A detailed investigation into the antioxidant efficacy of this compound revealed that it significantly reduced oxidative stress markers in vitro. This study utilized macrophage cell lines treated with lipopolysaccharides (LPS), demonstrating that the compound effectively lowered nitric oxide production, a marker of inflammation .

Case Study 2: Antibacterial Properties

In another case study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a strong antibacterial effect, with biofilm formation significantly inhibited compared to control groups, highlighting its potential as a therapeutic agent for bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.